molecular formula C19H30N2O4 B14272182 4-Nitrophenyl dodecylcarbamate CAS No. 132333-23-4

4-Nitrophenyl dodecylcarbamate

Cat. No.: B14272182
CAS No.: 132333-23-4
M. Wt: 350.5 g/mol
InChI Key: POISTZLWNRYVQA-UHFFFAOYSA-N
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Description

4-Nitrophenyl dodecylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a dodecylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl dodecylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with dodecylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at a temperature range of 10–40°C for 1–2 hours with constant stirring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl dodecylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)

    Solvents: Tetrahydrofuran (THF), acetonitrile

    Bases: Triethylamine (TEA)

Major Products Formed

    Reduction: 4-Aminophenyl dodecylcarbamate

    Substitution: Various substituted carbamates depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-nitrophenyl dodecylcarbamate involves its interaction with specific molecular targets. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The carbamate group can undergo hydrolysis, releasing the corresponding amine and carbon dioxide . The molecular pathways involved in these reactions are influenced by the nature of the reducing agents and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl chloroformate
  • 4-Nitrophenyl cyclopropylcarbamate
  • 4-Nitrophenyl carbonates

Uniqueness

4-Nitrophenyl dodecylcarbamate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research and development could unlock even more applications for this intriguing compound.

Properties

CAS No.

132333-23-4

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

(4-nitrophenyl) N-dodecylcarbamate

InChI

InChI=1S/C19H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-16-20-19(22)25-18-14-12-17(13-15-18)21(23)24/h12-15H,2-11,16H2,1H3,(H,20,22)

InChI Key

POISTZLWNRYVQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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